

# Efficacy of MRTX849 (Adagrasib) in Combination with Other Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of MRTX849 (adagrasib), a potent and selective covalent inhibitor of KRAS G12C, when used in combination with other therapeutic agents. The information presented is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

### **Introduction to MRTX849 (Adagrasib)**

MRTX849, also known as adagrasib, is an investigational small molecule that irreversibly binds to the mutant cysteine in KRAS G12C.[1] This locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways implicated in cell growth and proliferation.[1] While adagrasib has shown clinical activity as a monotherapy in patients with KRAS G12C-mutated solid tumors, combination strategies are being explored to enhance its efficacy and overcome potential resistance mechanisms.[2][3]

# Comparative Efficacy of MRTX849 Combination Therapies

The following tables summarize the clinical efficacy of MRTX849 in combination with other inhibitors based on data from key clinical trials.



# MRTX849 in Combination with Pembrolizumab (Anti-PD-1) for Non-Small Cell Lung Cancer (NSCLC)

Trial: KRYSTAL-7 (Phase 2)[4][5]

Patient Population: First-line treatment for patients with unresectable or metastatic NSCLC with KRAS G12C mutation.[4][5]

| Efficacy Endpoint                         | All PD-L1 Levels (n=149) | PD-L1 TPS ≥50% (n=53) |
|-------------------------------------------|--------------------------|-----------------------|
| Objective Response Rate (ORR)             | 49%                      | 63%                   |
| Disease Control Rate (DCR)                | Not Reported             | 84%                   |
| Median Duration of Response (DOR)         | Not Reached              | Not Reached           |
| Median Progression-Free<br>Survival (PFS) | Not Reached              | Not Reached           |

## MRTX849 in Combination with Cetuximab (Anti-EGFR) for Colorectal Cancer (CRC)

Trial: KRYSTAL-1 (Phase 1/2)[6][7][8]

Patient Population: Previously treated patients with unresectable or metastatic CRC with KRAS G12C mutation.[6][7][8]



| Efficacy Endpoint                         | Adagrasib + Cetuximab<br>(n=32) | Adagrasib Monotherapy<br>(n=44) |
|-------------------------------------------|---------------------------------|---------------------------------|
| Objective Response Rate (ORR)             | 46%                             | 19%                             |
| Disease Control Rate (DCR)                | Not Reported                    | Not Reported                    |
| Median Duration of Response (DOR)         | 7.6 months                      | 4.3 months                      |
| Median Progression-Free<br>Survival (PFS) | 6.9 months                      | 5.6 months                      |
| Median Overall Survival (OS)              | Not Reported                    | Not Reported                    |

### MRTX849 in Combination with TNO155 (SHP2 Inhibitor)

Preclinical data suggested that combining a KRAS G12C inhibitor with a SHP2 inhibitor could lead to increased anti-tumor activity due to their complementary mechanisms of action.[9] The KRYSTAL-2 trial (NCT04330664) was initiated to evaluate this combination in patients with advanced solid tumors harboring KRAS G12C mutations. However, the study was terminated after the Phase 1 portion, and detailed efficacy data has not been publicly released.[10]

### MRTX849 in Combination with Afatinib (Pan-EGFR Inhibitor)

Preclinical studies have shown that combination treatment with MRTX849 and afatinib led to a statistically significant decrease in tumor growth in xenograft models compared to either single agent.[11] This provides a rationale for exploring this combination in a clinical setting. The KRYSTAL-1 trial includes a cohort to evaluate MRTX849 in combination with afatinib in patients with NSCLC.[12] However, clinical data from this combination arm is not yet mature.

# Experimental Protocols KRYSTAL-7 (Adagrasib + Pembrolizumab) - Phase 2 Portion



- Objective: To evaluate the efficacy and safety of adagrasib in combination with pembrolizumab in the first-line treatment of NSCLC with KRAS G12C mutation.[4]
- Patient Population: Patients with unresectable or metastatic NSCLC with a documented KRAS G12C mutation and any PD-L1 Tumor Proportion Score (TPS) who are candidates for first-line treatment.[4]
- Treatment Regimen:
  - Adagrasib: Administered orally.[13]
  - Pembrolizumab: Administered intravenously at 200 mg every 3 weeks.[13]
- Primary Endpoint: Objective Response Rate (ORR) as defined by RECIST v1.1.[4]
- Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[4]

### KRYSTAL-1 (Adagrasib + Cetuximab) - Phase 1/2 Cohorts

- Objective: To evaluate the safety and efficacy of adagrasib in combination with cetuximab in patients with previously treated, unresectable or metastatic CRC with a KRAS G12C mutation.[6][8]
- Patient Population: Patients with histologically confirmed unresectable or metastatic CRC with a KRAS G12C mutation who have received prior standard treatments.[14]
- Treatment Regimen:
  - Adagrasib: 600 mg administered orally twice daily.[8]
  - Cetuximab: Administered intravenously weekly (400 mg/m² loading dose followed by 250 mg/m²) or every 2 weeks (500 mg/m²).[8]
- Primary Endpoints: Safety (Phase 1) and ORR per Blinded Independent Central Review (BICR) (Phase 2).[6]



• Secondary Endpoints: DOR, PFS, and OS.[6]

# Visualizing the Mechanisms and Workflows Signaling Pathway of KRAS and the Action of MRTX849



Click to download full resolution via product page

Caption: KRAS signaling pathway and the inhibitory action of MRTX849.

### Experimental Workflow for a Combination Therapy Clinical Trial









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Adagrasib: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. AACR: Combination treatment is well-tolerated, shows antitumor effects in KRAS G12C-mutated metastatic colorectal cancer | MD Anderson Cancer Center [mdanderson.org]
- 7. udshealth.com [udshealth.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]



- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Redirecting to https://onderzoekmetmensen.nl/en/trial/54311 [onderzoekmetmensen.nl]
- 14. Phase 1/2 Study of MRTX849 in Patients With Cancer Having a KRAS G12C Mutation KRYSTAL-1 | BMS Clinical Trials [bmsclinicaltrials.com]
- To cite this document: BenchChem. [Efficacy of MRTX849 (Adagrasib) in Combination with Other Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857796#efficacy-of-mrtx849-acid-in-combination-with-other-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com